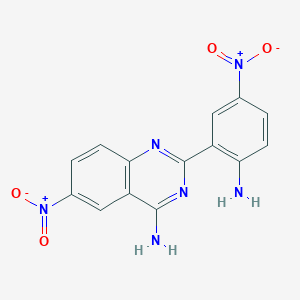

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine

CAS No.: 91620-55-2

Cat. No.: VC17319619

Molecular Formula: C14H10N6O4

Molecular Weight: 326.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91620-55-2 |

|---|---|

| Molecular Formula | C14H10N6O4 |

| Molecular Weight | 326.27 g/mol |

| IUPAC Name | 2-(2-amino-5-nitrophenyl)-6-nitroquinazolin-4-amine |

| Standard InChI | InChI=1S/C14H10N6O4/c15-11-3-1-7(19(21)22)5-9(11)14-17-12-4-2-8(20(23)24)6-10(12)13(16)18-14/h1-6H,15H2,(H2,16,17,18) |

| Standard InChI Key | KKVGCGSKQTYXQJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N)N |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine features a quinazoline core (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted with:

-

A 6-nitro group (-NO₂) at position 6 of the quinazoline ring.

-

A 2-amino-5-nitrophenyl group attached at position 2 of the quinazoline.

The presence of multiple nitro groups and an aromatic amine suggests significant polarity and potential for hydrogen bonding, which influences solubility and reactivity .

Table 1: Comparative Molecular Properties of Related Compounds

Synthetic Pathways and Intermediate Chemistry

Key Precursors and Reaction Strategies

The synthesis of nitro-substituted quinazolines often begins with anthranilonitrile derivatives. For example, 2-amino-5-nitroanthranilonitrile (a precursor in ) undergoes condensation with aromatic amines to form quinazoline scaffolds. Adapting this approach:

-

Quinazoline Ring Formation:

-

Nitro Group Introduction:

-

Functionalization at Position 2:

Scheme 1: Plausible Synthesis Route

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Likely poor in water due to aromatic nitro groups; moderate solubility in polar aprotic solvents (DMF, DMSO) .

-

Stability: Nitro groups may render the compound sensitive to light and heat, necessitating storage at 2–8°C .

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume